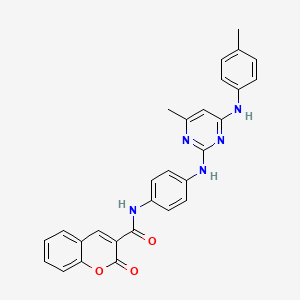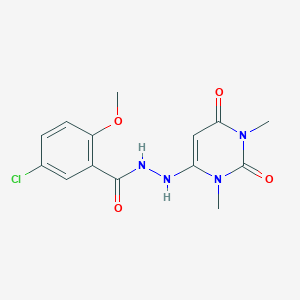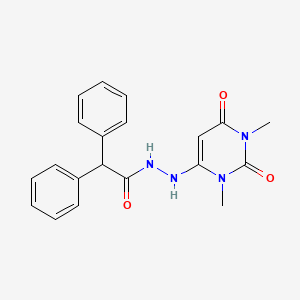![molecular formula C22H21ClN2O5S B11252387 N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B11252387.png)
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.
Coupling with Furan Derivative: The sulfonyl intermediate is then coupled with a furan derivative under controlled conditions to form the desired sulfonyl-furan compound.
Amidation Reaction: The final step involves the amidation reaction, where the sulfonyl-furan compound is reacted with ethanediamide in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components can be utilized in the design of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and aromatic components may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide
- N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide
Uniqueness
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide stands out due to its specific combination of functional groups, which may confer unique reactivity and binding properties. Its structure allows for versatile applications across different fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21ClN2O5S |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-15-4-6-16(7-5-15)13-24-21(26)22(27)25-14-20(19-3-2-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
OCVUVJYCXIPDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}butan-2-amine](/img/structure/B11252314.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide](/img/structure/B11252316.png)
![Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate](/img/structure/B11252320.png)

![5-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11252330.png)

![(2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B11252346.png)
![N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11252350.png)
![2-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11252355.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11252357.png)
![2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B11252368.png)
![N-(3-chlorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11252371.png)


